molecular formula C82H130N4O2S5 B15380664 3,27-bis(2-octyldodecyl)-8,22-di(undecyl)-6,10,15,20,24-pentathia-3,14,16,27-tetrazaoctacyclo[16.9.0.02,12.04,11.05,9.013,17.019,26.021,25]heptacosa-1(18),2(12),4(11),5(9),7,13,16,19(26),21(25),22-decaene-7,23-dicarbaldehyde

3,27-bis(2-octyldodecyl)-8,22-di(undecyl)-6,10,15,20,24-pentathia-3,14,16,27-tetrazaoctacyclo[16.9.0.02,12.04,11.05,9.013,17.019,26.021,25]heptacosa-1(18),2(12),4(11),5(9),7,13,16,19(26),21(25),22-decaene-7,23-dicarbaldehyde

Cat. No.: B15380664
M. Wt: 1364.3 g/mol
InChI Key: DACYCKBNHBWGRY-UHFFFAOYSA-N
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Description

This compound is a highly complex octacyclic system featuring a fused macrocyclic backbone with five sulfur atoms (pentathia) and four nitrogen atoms (tetraza) integrated into its structure. The molecule is further substituted with two aldehyde groups (-CHO) at positions 7 and 23, along with bulky alkyl chains (2-octyldodecyl and undecyl) at positions 3, 8, 22, and 25. These substituents enhance solubility in nonpolar solvents and influence its electronic properties. The octacyclo framework suggests significant rigidity, which may contribute to unique photophysical or catalytic behaviors .

Properties

Molecular Formula

C82H130N4O2S5

Molecular Weight

1364.3 g/mol

IUPAC Name

3,27-bis(2-octyldodecyl)-8,22-di(undecyl)-6,10,15,20,24-pentathia-3,14,16,27-tetrazaoctacyclo[16.9.0.02,12.04,11.05,9.013,17.019,26.021,25]heptacosa-1(18),2(12),4(11),5(9),7,13,16,19(26),21(25),22-decaene-7,23-dicarbaldehyde

InChI

InChI=1S/C82H130N4O2S5/c1-7-13-19-25-31-35-39-45-51-57-65-67(61-87)89-81-75-79(91-77(65)81)69-71-72(84-93-83-71)70-74(73(69)85(75)59-63(53-47-41-29-23-17-11-5)55-49-43-37-33-27-21-15-9-3)86(60-64(54-48-42-30-24-18-12-6)56-50-44-38-34-28-22-16-10-4)76-80(70)92-78-66(68(62-88)90-82(76)78)58-52-46-40-36-32-26-20-14-8-2/h61-64H,7-60H2,1-6H3

InChI Key

DACYCKBNHBWGRY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC1=C(SC2=C1SC3=C2N(C4=C3C5=NSN=C5C6=C4N(C7=C6SC8=C7SC(=C8CCCCCCCCCCC)C=O)CC(CCCCCCCC)CCCCCCCCCC)CC(CCCCCCCC)CCCCCCCCCC)C=O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Features

The compound’s closest analogs include pentacyclic and hexacyclic systems with heteroatoms (N, S) and functional groups like carboxylic acids or hydroxymethyl substituents. Key comparisons are summarized below:

Compound Name Structural Features Electronic Properties Synthesis Method Applications/Observations
Target Compound (Octacyclo) Octacyclo backbone; pentathia, tetraza; dicarbaldehyde; bulky alkyl chains Electron-deficient due to aldehyde groups; sulfur/nitrogen lone pairs for coordination Likely multistep organic synthesis Potential use in catalysis or optoelectronics
Pentacyclo[19.3.1.1³,⁹.1⁹,¹³.1¹⁵,¹⁹]octacosa-dodecaene derivatives (e.g., JOC 1990 compounds) Pentacyclo backbone; hydroxyl, methoxy, or carboxylic acid substituents Electron-rich (hydroxyl/methoxy donors); acidic protons (carboxylic acids) Traditional organic solvents (THF, CH₂Cl₂) Host-guest chemistry, ion recognition
Guanidine/pyrimidine-containing heterocycles Smaller rings (triazines, pyrimidines); guanidine groups Strong basicity; anion-binding capacity Green synthesis (water-based) Medicinal chemistry, organocatalysis
Cluster compounds with isoelectronic/isovalent character Variable cluster geometries (e.g., metal-organic frameworks) Tunable redox states; surface reactivity Cluster-specific methods Catalysis, material science

Key Differences

Functional Groups : Unlike carboxylic acid/hydroxymethyl-substituted analogs, the dicarbaldehyde groups in the target compound offer electrophilic sites for nucleophilic addition, enabling covalent modification (e.g., Schiff base formation) .

Heteroatom Distribution : The pentathia-tetraza combination provides a mix of “soft” sulfur (polarizable) and “hard” nitrogen (basic) centers, contrasting with purely nitrogen-rich heterocycles (e.g., guanidine derivatives), which prioritize basicity .

Synthetic Accessibility : While pentacyclic analogs are synthesized via classical methods (e.g., Friedel-Crafts alkylation), the target compound’s synthesis likely requires advanced techniques to assemble the octacyclic core and manage bulky substituents .

Research Findings

  • Electronic Behavior : The aldehyde groups reduce electron density in the target compound compared to methoxy/hydroxyl-substituted pentacycles, as evidenced by NMR shifts in analogous systems . This electron deficiency may favor charge-transfer interactions in supramolecular assemblies.
  • Solubility and Aggregation : The 2-octyldodecyl and undecyl chains enhance solubility in organic solvents, contrasting with shorter-chain analogs that aggregate in polar media .
  • Patent Considerations: The structural uniqueness of the octacyclo system may qualify it as a “non-unity” invention under patent guidelines, distinguishing it from simpler heterocycles .

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